molecular formula C30H38N6O2 B13809203 1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- CAS No. 68425-99-0

1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-

Cat. No.: B13809203
CAS No.: 68425-99-0
M. Wt: 514.7 g/mol
InChI Key: UUVJJYOTIWVOBC-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its intricate structure, which includes multiple functional groups and a cyclohexyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and their derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- is unique due to its complex structure, which includes multiple functional groups and a cyclohexyl ring

Properties

CAS No.

68425-99-0

Molecular Formula

C30H38N6O2

Molecular Weight

514.7 g/mol

IUPAC Name

2-phenyl-N-[[1,3,3-trimethyl-5-[(2-phenyl-4,5-dihydroimidazole-1-carbonyl)amino]cyclohexyl]methyl]-4,5-dihydroimidazole-1-carboxamide

InChI

InChI=1S/C30H38N6O2/c1-29(2)18-24(34-28(38)36-17-15-32-26(36)23-12-8-5-9-13-23)19-30(3,20-29)21-33-27(37)35-16-14-31-25(35)22-10-6-4-7-11-22/h4-13,24H,14-21H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

UUVJJYOTIWVOBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)N2CCN=C2C3=CC=CC=C3)NC(=O)N4CCN=C4C5=CC=CC=C5)C

Origin of Product

United States

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